![molecular formula C9H6F3NO2S B1157212 CAY10563](/img/no-structure.png)
CAY10563
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Overview
Description
S-Nitrosothiols (RSNOs) are a class of molecules that function as exogenous and endogenous nitric oxide (NO) donors. RSNOs found in vivo include proteins such as S-nitrosohemoglobin and S-nitrosoalbumin, as well as low molecular weight species such as S-nitrosoglutathione (GSNO) and S-nitrosocysteine (CysNO). CAY10563 is a member of a new class of S-nitrosothiol species that act as an NO donors under acidic conditions. It decomposes with a half-life of one minute in 0.1 M phosphate buffer, pH 5.0, at 37°C and relaxes phenylephrine-constricted rat aortic strips 59% and 16% at pH 6.0 and 7.4, respectively.
Scientific Research Applications
Scientific Research Applications of CAY10563
Wound Healing in Diabetic Rats CAY10583, a synthetic leukotriene B4 receptor type 2 (BLT2) agonist closely related to CAY10563, has been shown to accelerate wound healing in diabetic rats. This compound enhances keratinocyte migration and indirectly stimulates fibroblast activity, leading to faster wound closure. It does this by increasing keratinocyte production of TGF-β1 and bFGF, which are crucial for the healing process (Luo et al., 2017).
Potential in Cancer Treatment A related compound, CAY10603, an effective inhibitor of HDAC6 histone deacetylase, has shown promise in cancer treatment. In studies involving murine fibroblasts transformed with oncogenes, CAY10603 effectively blocked the cell cycle in the G1/S phase and promoted senescence without inducing apoptosis. This suggests its potential application in targeted cancer therapies (Kukushkin & Svetlikova, 2019).
Influencing Cellular Behaviors CAY10583, similar to CAY10563, has demonstrated the ability to directly influence cellular behaviors, particularly in wound healing contexts. By promoting keratinocyte migration and influencing fibroblast activity, these compounds show potential in regenerative medicine and tissue repair research (Hernandez‐Olmos et al., 2020).
Effects on Phosphoinositides in Fibroblasts CAY, in a fluorescent sensor format, displayed a signal change in highly dynamic membrane structures in fibroblasts. This indicates its potential use in studying phosphoinositides, which are vital for cell growth and motility (Cicchetti et al., 2004).
properties
Product Name |
CAY10563 |
---|---|
Molecular Formula |
C9H6F3NO2S |
Molecular Weight |
249.2 |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)6-3-1-5(2-4-6)7-8(14)15-13-16-7/h1-4,7-8H |
InChI Key |
QDENHOFFQVSMKJ-UHFFFAOYSA-N |
SMILES |
[O-]C1ON=[S+]C1C2=CC=C(C(F)(F)F)C=C2 |
synonyms |
4-(p-trifluoromethylphenyl)-1,3,2-Oxathiazolylium-5-olate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.